molecular formula C21H13ClN2O3 B2796510 N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide CAS No. 929452-45-9

N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide

Cat. No.: B2796510
CAS No.: 929452-45-9
M. Wt: 376.8
InChI Key: CLPFMFZETOQGBQ-UHFFFAOYSA-N
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Description

The compound “N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}pyridine-3-carboxamide” is a complex organic molecule. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group). The presence of a chlorophenyl group indicates the presence of a chlorine atom attached to a phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzofuran and pyridine moieties might participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in various condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological targets in the body. If it’s a reagent in a chemical reaction, its mechanism of action would involve its reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety data sheets should be consulted before handling this compound .

Future Directions

The future directions for research on this compound would depend on its current applications. If it has shown promise in a particular area (such as medicinal chemistry or materials science), future research might focus on optimizing its properties or finding new applications .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-15-9-7-13(8-10-15)19(25)20-18(16-5-1-2-6-17(16)27-20)24-21(26)14-4-3-11-23-12-14/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPFMFZETOQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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